molecular formula C20H25N5O B5518639 4-Oxo-2-(4-phenylpiperazin-1-yl)-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile

4-Oxo-2-(4-phenylpiperazin-1-yl)-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile

Cat. No.: B5518639
M. Wt: 351.4 g/mol
InChI Key: WTPCNJYZYTZVHC-UHFFFAOYSA-N
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Description

4-Oxo-2-(4-phenylpiperazin-1-yl)-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique spirocyclic structure, which contributes to its distinct chemical and biological properties.

Scientific Research Applications

4-Oxo-2-(4-phenylpiperazin-1-yl)-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-2-(4-phenylpiperazin-1-yl)-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.

    Introduction of the piperazine moiety: The piperazine ring is introduced through a nucleophilic substitution reaction.

    Functional group modifications: Various functional groups, such as the oxo and carbonitrile groups, are introduced through specific reactions like oxidation and cyanation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-2-(4-phenylpiperazin-1-yl)-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxo groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-Oxo-2-(4-phenylpiperazin-1-yl)-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-2-(4-phenylpiperazin-1-yl)-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile stands out due to its spirocyclic structure, which imparts unique chemical and biological properties. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-oxo-2-(4-phenylpiperazin-1-yl)-1,3-diazaspiro[5.5]undec-1-ene-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O/c21-15-17-18(26)22-19(23-20(17)9-5-2-6-10-20)25-13-11-24(12-14-25)16-7-3-1-4-8-16/h1,3-4,7-8,17H,2,5-6,9-14H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPCNJYZYTZVHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(C(=O)NC(=N2)N3CCN(CC3)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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